molecular formula C26H22F3N3O3 B2767937 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[3-(trifluoromethyl)phenyl]methoxy}quinoline CAS No. 941955-02-8

2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[3-(trifluoromethyl)phenyl]methoxy}quinoline

Cat. No.: B2767937
CAS No.: 941955-02-8
M. Wt: 481.475
InChI Key: YCOOJOHGGFVFDB-UHFFFAOYSA-N
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Description

2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[3-(trifluoromethyl)phenyl]methoxy}quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a quinoline moiety, and a piperazine ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[3-(trifluoromethyl)phenyl]methoxy}quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[3-(trifluoromethyl)phenyl]methoxy}quinoline can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinolines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline moiety may produce tetrahydroquinolines.

Scientific Research Applications

2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[3-(trifluoromethyl)phenyl]methoxy}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[3-(trifluoromethyl)phenyl]methoxy}quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[3-(trifluoromethyl)phenyl]methoxy}quinoline is unique due to its combination of a furan ring, a quinoline moiety, and a piperazine ring. This structural complexity provides it with a diverse range of chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

furan-2-yl-[4-[8-[[3-(trifluoromethyl)phenyl]methoxy]quinolin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O3/c27-26(28,29)20-6-1-4-18(16-20)17-35-21-7-2-5-19-9-10-23(30-24(19)21)31-11-13-32(14-12-31)25(33)22-8-3-15-34-22/h1-10,15-16H,11-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOOJOHGGFVFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)C(F)(F)F)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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